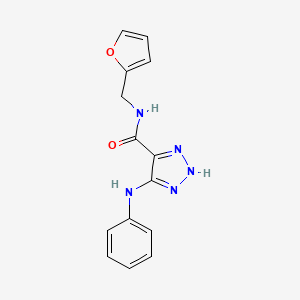

N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The furan ring, triazole moiety, and carboxamide group are common features in medicinal chemistry, often contributing to a compound's bioactivity. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as antimicrobial and antiallergic properties .

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with different amines, followed by further functionalization through reactions like the Suzuki-Miyaura cross-coupling . Another approach includes the reaction of isatoic anhydride with 2-furoic hydrazide and substituted salicylaldehydes under ultrasound irradiation . These methods provide efficient routes to a wide array of furan carboxamide derivatives, which could be adapted to synthesize the compound .

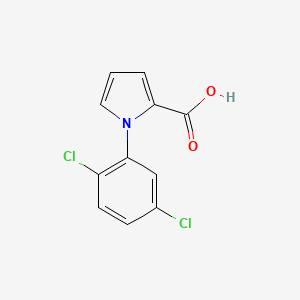

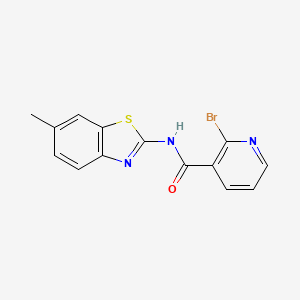

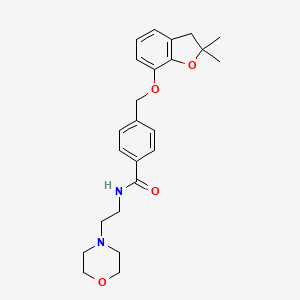

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is often confirmed using spectral techniques such as IR, 1H NMR, 13C NMR, and LCMS . X-ray powder diffraction (XRPD) and density functional theory (DFT) studies can provide detailed insights into the solid-state structure and intermolecular interactions of these compounds . These techniques would be essential in characterizing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives can be explored through their participation in various chemical reactions. For instance, the synthesis of antiallergic compounds involves a novel 3(2H)-furanone-2(5H)-furanone rearrangement . Schiff base formation and subsequent reactions to yield azetidinone derivatives have also been reported . These reactions highlight the versatility of furan carboxamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as their antimicrobial and antioxidant activities, are often evaluated through in vitro assays . The thermal stability of related compounds can be assessed using differential scanning calorimetry (DSC) . These analyses are crucial for understanding the potential applications of these compounds in pharmaceutical contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound and its derivatives are synthesized through various chemical reactions, offering a foundation for exploring their functional properties and applications. For instance, the synthesis of furan-2-carboxylic acid hydrazide derivatives, including 1,2,4-triazole Schiff base and amine derivatives, has been detailed, showcasing methods to create compounds with potential antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Potential Applications

- Antiplasmodial Activity : Some derivatives have shown activity against different strains of Plasmodium falciparum, highlighting the potential for malaria treatment research (Hermann et al., 2021).

- Antimicrobial Activity : N-acylhydrazone derivatives have shown promising antimicrobial activity against clinically resistant bacterial strains, suggesting potential for addressing bacterial multiresistance issues (Lannes et al., 2014).

- Antiviral Activity : Derivatives based on the furan compound have displayed promising activity against the avian influenza virus (H5N1), offering avenues for antiviral research and development (Flefel et al., 2012).

Eigenschaften

IUPAC Name |

5-anilino-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHGYGANCJYGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![5-N-[1-(4-Phenylphenyl)ethyl]pyridine-2,5-dicarboxamide](/img/structure/B2528981.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)